4-(Bromomethyl)-1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane
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Overview
Description
4-(Bromomethyl)-1-(fluoromethyl)-2-oxabicyclo[211]hexane is a bicyclic organic compound characterized by the presence of bromomethyl and fluoromethyl groups attached to an oxabicyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane typically involves the following steps:
Formation of the Oxabicyclohexane Ring: The oxabicyclohexane ring can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of Bromomethyl and Fluoromethyl Groups: The bromomethyl and fluoromethyl groups can be introduced through halogenation reactions. For instance, the bromomethyl group can be introduced using bromine in the presence of a radical initiator, while the fluoromethyl group can be introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize microreactor technology to control reaction conditions precisely and enhance safety.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, products may include azides, nitriles, or thiols.
Oxidation Products: Oxidized derivatives such as alcohols, ketones, or carboxylic acids.
Reduction Products: Reduced derivatives with different functional groups, such as alkanes or alcohols.
Scientific Research Applications
4-(Bromomethyl)-1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane involves its interaction with molecular targets through its bromomethyl and fluoromethyl groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The oxabicyclohexane ring provides a rigid framework that influences the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
4-(Bromomethyl)-1-(methyl)-2-oxabicyclo[2.1.1]hexane: Similar structure but with a methyl group instead of a fluoromethyl group.
Uniqueness
4-(Bromomethyl)-1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane is unique due to the presence of both bromomethyl and fluoromethyl groups, which impart distinct reactivity and potential applications compared to its analogs. The combination of these functional groups with the oxabicyclohexane ring structure makes it a versatile compound for various scientific research applications.
Biological Activity
4-(Bromomethyl)-1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane is a bicyclic organic compound that has garnered attention in recent research for its potential biological activities and applications in medicinal chemistry. This article delves into its synthesis, biological activities, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
Molecular Formula : C7H10BrFO
Molecular Weight : 209.0561 g/mol
CAS Number : 2418719-88-5
The compound features a unique bicyclic structure characterized by bromomethyl and fluoromethyl substituents attached to an oxabicyclohexane ring. This configuration is believed to influence its reactivity and interactions with biological targets.
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Oxabicyclohexane Ring : This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
- Introduction of Functional Groups :
- Bromomethyl Group : Introduced via halogenation using bromine in the presence of a radical initiator.
- Fluoromethyl Group : Added using fluorinating agents like diethylaminosulfur trifluoride (DAST) .
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules. The bromomethyl and fluoromethyl groups can participate in various biochemical interactions, leading to modifications in the structure and function of target proteins or enzymes .
Pharmacological Potential
Research indicates that compounds with similar structures have been explored as bioisosteres for drug development, particularly due to their improved physicochemical properties compared to traditional scaffolds like ortho-substituted phenyl rings .
In particular, studies have shown that the incorporation of 2-oxabicyclo[2.1.1]hexanes into bioactive compounds enhances their efficacy and reduces side effects, making them promising candidates for further pharmacological exploration .
Case Studies and Research Findings
Several studies have highlighted the biological validation of this compound:
- Antimicrobial Activity : In vitro assays demonstrated that derivatives incorporating the oxabicyclo structure exhibited significant antimicrobial properties against various pathogens .
- Anticancer Potential : Research has indicated that certain derivatives can inhibit cancer cell proliferation, suggesting potential applications in oncology .
- Bioisosteric Replacement : The compound has been evaluated as a bioisostere for existing drugs, showing enhanced binding affinities and altered metabolic profiles .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure | Key Differences | Biological Activity |
---|---|---|---|
4-(Chloromethyl)-1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane | Similar backbone with Cl instead of Br | Chlorine may affect reactivity | Lower antimicrobial activity compared to brominated derivative |
4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane | Methyl instead of fluoromethyl | Reduced polarity | Increased lipophilicity may enhance membrane permeability |
Properties
IUPAC Name |
4-(bromomethyl)-1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrFO/c8-3-6-1-7(2-6,4-9)10-5-6/h1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFUHRXCRDKELD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)CF)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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